![molecular formula C22H20N2O4 B2861987 2-[[1-[(4-甲基苯基)甲基]-2-氧代吡啶-3-羰基]氨基]苯甲酸甲酯 CAS No. 946331-12-0](/img/structure/B2861987.png)

2-[[1-[(4-甲基苯基)甲基]-2-氧代吡啶-3-羰基]氨基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

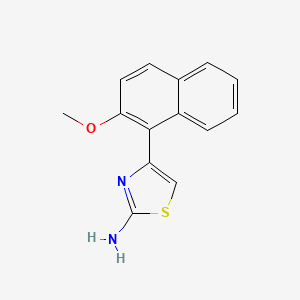

“Methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), an amide group (-CONH2), a pyridine ring, and a methylphenyl group. These functional groups suggest that the compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, amide, and ester groups would contribute to the overall structure. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, including those typical of esters, amides, and pyridines. For example, the ester group could undergo hydrolysis or transesterification, while the amide group could participate in reactions like amide hydrolysis or the formation of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups could impact its solubility, while the aromatic pyridine ring could influence its UV/Vis absorption properties .科学研究应用

Synthesis of Dihydropyrimidinones (DHPMs)

DHPMs and their derivatives are of significant interest due to their biological and pharmaceutical properties. The compound can be synthesized via the modified Biginelli reaction, which is a multicomponent chemical reaction used to create 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, β-keto ester, and urea . This reaction has been enhanced with microwave irradiation and solvent-free conditions to yield high-quality DHPMs.

Microwave-Assisted Organic Synthesis

Microwave irradiation is increasingly popular in organic synthesis due to its rapid reaction rates and cleaner conditions. The subject compound can be involved in reactions promoted by microwave irradiation, which is a method that can significantly reduce reaction times and improve yields .

Solvent-Free Chemical Reactions

Solvent-free reactions are a part of green chemistry, aiming to reduce or eliminate the use of solvents in chemical reactions. The compound can be used in solvent-free conditions, which is beneficial for creating a more sustainable and environmentally friendly chemical process .

Pharmaceutical Research

The structural motif of the compound suggests potential utility in pharmaceutical research. Compounds with similar structures have been investigated for their biological and medicinal activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Catalysis

The compound can be used in reactions catalyzed by various Lewis acids. Catalysts play a crucial role in increasing the efficiency and selectivity of chemical reactions. The research into new catalysts using this compound could lead to more efficient synthetic pathways .

Development of Medicinal Scaffolds

Heterocycles based on the 1,2,3-triazole moiety, similar to the core structure of the compound, have been utilized in the development of several medicinal scaffolds. These scaffolds have shown a range of activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

未来方向

属性

IUPAC Name |

methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-15-9-11-16(12-10-15)14-24-13-5-7-18(21(24)26)20(25)23-19-8-4-3-6-17(19)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVGMTGWEOBQTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2861905.png)

![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2861908.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2861910.png)

![6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2861911.png)

![N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2861913.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2861914.png)

![2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2861917.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2861920.png)

![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/no-structure.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(thiophene-2-amido)benzoate](/img/structure/B2861927.png)